PL225B
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PL225B; PL-225B; PL 225B. |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Pl225b
Origins and Synthetic Modifications Leading to PL225B Development
This compound was identified as an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). sci-hub.st It was the result of a drug discovery collaboration focused on oncology between Piramal and MSD. sci-hub.st While detailed information regarding the specific synthetic modifications and the complete structure-activity relationship (SAR) leading to the identification of this compound is not extensively documented in publicly available literature, it has been suggested that this compound may be structurally related to sulfonyl-indole derivatives. sci-hub.st The development of this compound progressed to Phase 1 clinical trials; however, it is believed that its development was discontinued (B1498344) around 2014. sci-hub.st
Classification of this compound as a Small Organic Molecule and Receptor Tyrosine Kinase Inhibitor
This compound is classified as a small organic molecule, a class of compounds with low molecular weight that are pivotal in the development of oral pharmaceuticals. sci-hub.stnih.gov As an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), this compound falls into the category of receptor tyrosine kinase (RTK) inhibitors. medkoo.comcancer.gov RTKs are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and metabolism. nih.gov The dysregulation of RTK signaling is a common feature in many cancers, making them a prime target for therapeutic intervention. nih.gov
Initial Assessment of this compound as an IGF-1R Antagonist
The primary mechanism of action of this compound is its function as an antagonist of the IGF-1R. medkoo.comcancer.gov It selectively binds to and inhibits the activity of IGF-1R. medkoo.comcancer.gov This inhibition is expected to block the downstream signaling pathways that are activated by the binding of ligands such as IGF-1 and IGF-2 to the receptor. cancer.gov The therapeutic potential of this compound was predicated on the hypothesis that by inhibiting IGF-1R, it could lead to the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells that overexpress IGF-1R. medkoo.comcancer.gov The overexpression of IGF-1R is a known factor in the development and progression of a variety of human cancers. medkoo.comcancer.gov
Detailed, publicly available data from specific preclinical studies on this compound, which would typically be presented in data tables (e.g., IC50 values against various cell lines, in vivo efficacy data in xenograft models), are not available in the public domain. Therefore, the creation of interactive data tables with specific research findings for this compound is not possible.
Synthetic Methodologies and Derivative Chemistry of Pl225b
Chemical Synthesis Pathways for PL225B
The synthesis of this compound generally involves standard organic synthesis techniques, which may include a combination of various reaction types to build the complex molecular architecture. These pathways are designed to introduce specific functional groups and establish the desired connectivity between molecular fragments pep-lab.infoevitachem.com.
Condensation reactions are fundamental in organic synthesis, involving the joining of two or more molecules, often with the concomitant elimination of a small molecule such as water or an alcohol. In the context of this compound synthesis, condensation reactions would be crucial for forming new carbon-carbon or carbon-heteroatom bonds, thereby constructing the core scaffold or key intermediates of the compound pep-lab.infoevitachem.com. These reactions typically require specific catalysts, controlled temperatures, and appropriate solvents to drive the reaction to completion and maximize the yield of the desired product.
Beyond condensation, the synthesis of this compound would likely involve a range of functional group modifications and coupling reactions pep-lab.infoevitachem.com. Functional group modifications are essential for converting one functional group into another, allowing for further elaboration of the molecular structure or preparing the molecule for subsequent coupling steps. Common transformations might include oxidation, reduction, or protection/deprotection strategies.
Coupling reactions, particularly nucleophilic substitutions and other cross-coupling reactions, are powerful tools for forming new bonds between complex molecular fragments pep-lab.infoevitachem.com. These reactions are highly selective and efficient, enabling the precise assembly of the final this compound structure. Examples could include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used for forming carbon-carbon bonds, or various amidation and esterification reactions to introduce nitrogen or oxygen linkages. The choice of specific coupling reagents and conditions is paramount to achieving high yields and minimizing side reactions.
Purification Techniques for this compound
Following synthesis, the crude product of this compound would necessitate rigorous purification to remove unreacted starting materials, reagents, by-products, and impurities. The purity of the final compound is critical for accurate characterization and subsequent biological evaluation. Common purification techniques employed for small organic molecules include:
Crystallization: This technique involves dissolving the crude compound in a suitable solvent or solvent mixture and then inducing crystallization by cooling, evaporation, or addition of an anti-solvent pep-lab.infoevitachem.com. The process relies on differences in solubility between the desired compound and impurities, yielding highly pure crystalline material.
Chromatography: Various chromatographic methods are indispensable for purifying synthetic compounds.
Column Chromatography: This widely used technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution by a mobile phase (solvent system).
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is used for both analytical and preparative purification, particularly for compounds that are difficult to crystallize or require very high purity.
Flash Chromatography: A faster version of column chromatography, often used for rapid purification of reaction mixtures.
Analytical Techniques for Structural Confirmation and Purity Assessment of this compound and its Analogues
The definitive characterization of this compound and its synthetic analogues relies on a suite of advanced analytical techniques to confirm their chemical structure and assess their purity.
Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds pep-lab.infoevitachem.comgoogle.com. For this compound, NMR would provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: Provides information on the number, chemical environment, and coupling interactions of hydrogen atoms, which are crucial for determining the molecular skeleton.
¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced techniques provide correlations between different nuclei, allowing for the unambiguous assignment of signals and confirmation of complex structural features.
The absence of specific NMR data for this compound in public domains means that detailed chemical shifts or coupling patterns cannot be presented. However, in a typical research setting, such data would be meticulously collected and analyzed to confirm the successful synthesis of this compound.
Mass Spectrometry for Compound Characterization
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural elucidation pep-lab.infoevitachem.comgoogle.com.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound by comparing the observed mass-to-charge ratio (m/z) with theoretical values.
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Commonly used ionization techniques for organic molecules, producing characteristic molecular ions and fragment ions. The fragmentation pattern can offer valuable structural information by revealing the presence of specific substructures.
In addition to NMR and MS, other techniques such as infrared (IR) spectroscopy might be used to identify functional groups, and X-ray diffraction (specifically single-crystal X-ray diffraction) could be employed to determine the precise three-dimensional structure of this compound if suitable crystals are obtained pep-lab.infogoogle.com.
Single Crystal X-ray Diffraction for Molecular Configuration
Single Crystal X-ray Diffraction (SC-XRD) is a pivotal analytical technique employed for the precise determination of the three-dimensional atomic arrangement and geometric configuration of crystalline substances such as this compound. This non-destructive method provides detailed insights into the internal lattice of a compound, including unit cell dimensions, bond lengths, bond angles, and specific details of site-ordering within the molecule lovd.nluniprot.orguniprot.orggenecards.org.
For this compound, SC-XRD is the primary method utilized to elucidate its molecular structure lovd.nl. The fundamental principle involves irradiating a monocrystalline specimen with X-rays. The interaction of these X-rays with the crystal lattice results in a unique diffraction pattern, which is then analyzed to reconstruct the atomic positions and interatomic distances and angles uniprot.orggenecards.org. A critical prerequisite for successful SC-XRD analysis is the availability of a high-quality monocrystalline sample, ideally with a size of at least 0.02 mm uniprot.org. This technique is particularly well-suited for the resolution of small to medium-sized organic molecules, providing atomic-level structural information essential for understanding a compound's physical and chemical properties and its interactions within biological systems uniprot.orggenecards.org.
Development and Evaluation of this compound Derivatives for Enhanced Biological Activity
The compound this compound itself represents a significant outcome of targeted synthetic modifications aimed at enhancing biological activity lovd.nl. It is classified as an orally bioavailable small molecule that functions as a potent and selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) lovd.nl. This enhanced biological activity is manifested in its potential antineoplastic effects, specifically its ability to inhibit tumor cell proliferation and induce tumor cell apoptosis in cells that overexpress IGF-1R lovd.nl. IGF-1R, a receptor tyrosine kinase, is frequently overexpressed in various human cancers and plays a critical role in promoting cellular proliferation, oncogenic transformation, and suppressing apoptosis lovd.nl.
The synthetic methodologies employed in the development of compounds like this compound typically involve a series of sophisticated chemical reactions. These often include condensation reactions, various functional group modifications, and rigorous purification processes lovd.nl. Crystallization techniques are frequently utilized during synthesis to obtain pure samples suitable for comprehensive structural analysis, including SC-XRD lovd.nl. Throughout the synthetic pathway, careful control of reaction conditions, such as temperature, solvent selection, and reaction time, is paramount to ensure high yields and purity of the desired compound lovd.nl. Following synthesis, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely applied to confirm the precise structure and purity of the synthesized compound lovd.nl.
Molecular Mechanisms of Action of Pl225b
Specificity of PL225B Binding to Insulin-like Growth Factor 1 Receptor (IGF-1R)
This compound is an orally bioavailable small molecule that selectively binds to the Insulin-like Growth Factor 1 Receptor (IGF-1R). evitachem.comcancer.gov This selectivity is a crucial aspect of its mechanism, as IGF-1R is a receptor tyrosine kinase that is often overexpressed in various human cancers and plays a significant role in tumor cell proliferation and survival. evitachem.comnih.gov The binding of this compound to IGF-1R is a key initiating step in its therapeutic action. evitachem.comcancer.gov While detailed structural studies on the precise binding site and specific amino acid interactions of this compound with IGF-1R are not extensively available in public literature, its classification as a selective inhibitor suggests a high affinity for IGF-1R over other related receptors. This selectivity is vital for minimizing off-target effects. The development of this compound, a compound possibly related to sulfonyl-indole derivatives, reached Phase 1 clinical trials, indicating that its binding characteristics were promising enough for initial human studies. sci-hub.stnih.gov
Inhibition of IGF-1R Tyrosine Kinase Activity by this compound
Upon binding to the Insulin-like Growth Factor 1 Receptor (IGF-1R), this compound functions as an inhibitor of the receptor's intrinsic tyrosine kinase activity. evitachem.comcancer.gov The IGF-1R, like other receptor tyrosine kinases, is activated upon ligand binding, which leads to autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling. This compound, by inhibiting this kinase activity, effectively blocks the signal transduction capabilities of the receptor. evitachem.comcancer.gov This inhibition is a common mechanism for small molecule inhibitors targeting receptor tyrosine kinases. nih.gov The disruption of the kinase function prevents the phosphorylation of downstream substrate proteins, thereby halting the pro-survival and proliferative signals that are characteristic of cancer cells with an overactive IGF-1R pathway. nih.govresearchgate.net
Downstream Signaling Pathway Modulation by this compound
The inhibition of IGF-1R tyrosine kinase activity by this compound directly leads to the modulation of critical downstream signaling pathways that are essential for tumor growth and survival.
Impact on IGF-1-mediated Cell Signaling Pathways
The activation of IGF-1R typically triggers two major signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. nih.gov These pathways are central to regulating cell cycle progression, proliferation, and apoptosis. By inhibiting the initial phosphorylation step at the receptor level, this compound is expected to prevent the activation of these downstream pathways. The blockade of the PI3K/AKT pathway would lead to decreased cell survival and an increase in apoptosis, while the inhibition of the MAPK pathway would result in reduced cell proliferation. nih.gov This dual effect of inhibiting both proliferation and survival signals is a key aspect of the potential anti-cancer activity of this compound. evitachem.comcancer.gov
Molecular Interactions with Enzymes and Receptors
Computational and Structural Biology Insights into this compound-Target Interactions
Computational and structural biology approaches are fundamental in understanding the precise interactions between a drug and its target.
Molecular Docking Simulations of this compound
While specific molecular docking studies for this compound are not publicly documented, this computational technique is a standard tool in drug discovery to predict the binding mode and affinity of a small molecule to its protein target. googleapis.com For a compound like this compound, molecular docking simulations would have been instrumental in its design and optimization. Such simulations would model the interaction of this compound within the ATP-binding site of the IGF-1R kinase domain, helping to rationalize its inhibitory activity and selectivity. These studies provide insights into the key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the drug-receptor complex, guiding the synthesis of more potent and selective analogs.
No Publicly Available Data on the Structural Basis of this compound-IGF-1R Binding
Despite a thorough search of publicly available scientific literature, no specific data or research articles detailing the structural basis of the interaction between the chemical compound this compound and the Insulin-like Growth Factor 1 Receptor (IGF-1R) could be located.
Information regarding the precise molecular mechanisms, including the key amino acid residues involved, the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding of this compound to IGF-1R, is not present in the current body of scientific publications. Consequently, the creation of data tables outlining binding affinities, interacting residues, or other structural parameters is not possible at this time.
While general information exists on the structure of IGF-1R and its binding to its natural ligand, IGF-1, as well as other inhibitors, this information is not applicable to the specific compound this compound as per the strict constraints of the requested article. The NCI Drug Dictionary lists "IGF-1R inhibitor this compound" but does not provide any details regarding its structural interactions with the receptor.
Therefore, the section "4.4.2. Structural Basis for this compound-IGF-1R Binding" cannot be developed with scientifically accurate and verifiable information.
Cellular and Subcellular Effects of Pl225b
PL225B-Induced Inhibition of Tumor Cell Proliferation in IGF-1R-Overexpressing Cells
This compound's primary mechanism of action involves the direct inhibition of IGF-1R, which plays a significant role in stimulating cellular proliferation. cancer.gov In tumor cells that overexpress IGF-1R, this receptor is a key mediator of mitogenic signals, driving uncontrolled cell division. nih.gov By selectively binding to and inhibiting the kinase activity of IGF-1R, this compound effectively blocks these growth signals. cancer.gov
Research on a similar compound, designated "compound 225#," demonstrated significant anti-proliferative properties in colorectal cancer (CRC) cell lines. nih.gov This compound was shown to inhibit the expansion of CRC cells in a manner that was dependent on both the duration and concentration of the treatment. nih.gov This inhibition of proliferation is a hallmark of IGF-1R inhibitors, as the IGF-1R signaling pathway is a critical driver of the cell cycle. amegroups.org
The inhibition of IGF-1R can lead to cell cycle arrest, a state where the cell is prevented from proceeding through the stages of division. For instance, "compound 225#" was found to trigger a G2/M phase cell cycle arrest in CRC cells. nih.gov This was associated with changes in the expression levels of key cell cycle regulators, including CDK1, cyclin A1, and cyclin B1. nih.gov
This compound-Mediated Induction of Tumor Cell Apoptosis
In addition to halting proliferation, this compound can also induce apoptosis, or programmed cell death, in tumor cells that overexpress IGF-1R. cancer.gov The IGF-1R signaling pathway is known to have potent anti-apoptotic effects, thereby promoting the survival of cancer cells. selleckchem.com By inhibiting this pathway, this compound can shift the balance towards cell death.
Studies on "compound 225#" have provided insights into the molecular mechanisms of apoptosis induction. Treatment with this compound led to an increase in the expression of the pro-apoptotic protein PUMA and the cleavage of PARP, a key event in the apoptotic cascade. nih.gov Furthermore, this compound was found to induce an endoplasmic reticulum (ER) stress response, which can be a trigger for apoptosis when a cell's protein-folding capacity is overwhelmed. nih.gov
The induction of apoptosis is a critical component of the anti-tumor activity of many cancer therapies. By activating the cell's intrinsic suicide program, compounds like this compound can effectively eliminate malignant cells.
Modulation of Cancer-Linked Phenotypes by this compound
The effects of this compound extend beyond the direct inhibition of proliferation and induction of apoptosis. As an IGF-1R inhibitor, it has the potential to modulate a range of cancer-linked phenotypes that are crucial for tumor progression and metastasis.
The IGF-1R signaling pathway is intricately involved in the regulation of cell adhesion and migration, processes that are fundamental to cancer invasion and metastasis. nih.gov Inhibition of IGF-1R can therefore be expected to interfere with these processes. The interaction between IGF-1R and various adhesion molecules, such as integrins and cadherins, is complex and can be cell-type specific. nih.govbioscientifica.com
For example, in some contexts, IGF-1R signaling can enhance E-cadherin-mediated cell-cell adhesion, which would tend to suppress a migratory phenotype. nih.gov In other cellular environments, IGF-1R activation has been shown to promote cell migration. nih.gov Research has indicated that reduced IGF1R signaling can lead to dysregulation of E-cadherin and P-cadherin, resulting in decreased cell adhesion. nih.gov
A defining characteristic of malignant cells is their ability to grow and proliferate without being attached to a solid surface, a phenomenon known as anchorage-independent growth. nih.gov The IGF-1R is critically important for this aspect of the cancerous phenotype. nih.govnih.gov Consequently, inhibition of IGF-1R has a profound impact on the ability of tumor cells to form colonies in soft agar, a common laboratory assay for anchorage-independent growth. nih.gov
Experimental targeting of IGF-1R has been shown to have a much greater effect on the viability of cells under anchorage-independent conditions compared to when they are grown in adherent cultures. nih.gov This suggests that the dependence on IGF-1R signaling is heightened when cells are deprived of their normal adhesion cues.
Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. The IGF-1 signaling axis has been implicated in the regulation of tumor angiogenesis. researchgate.netoncotarget.com Overexpression of IGF-1R and its ligand, insulin-like growth factor 1 (IGF-1), can promote the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. amegroups.org
Inhibition of IGF-1R has been shown to have anti-angiogenic effects. nih.gov For instance, the IGF-1R-targeting antibody SCH717454 was found to reduce tumor microvessel density. nih.gov Mechanistic studies have revealed that IGF-1R signaling can be essential for VEGF-stimulated processes that mimic angiogenesis in vitro. nih.gov
The epithelial to mesenchymal transition (EMT) is a cellular program that is associated with tumor invasion, metastasis, and drug resistance. nih.gov The IGF-1 signaling pathway is a known inducer of the EMT program. nih.gov Therefore, inhibition of IGF-1R can be expected to counteract this process.
Studies have shown that treatment with an IGF-1R inhibitor can reverse hypoxia-induced EMT in non-small cell lung cancer cells. researchgate.net This reversal is characterized by the restoration of epithelial markers, such as E-cadherin, and a reduction in mesenchymal markers like vimentin. amegroups.orgresearchgate.net The status of the EMT program in a tumor may also predict its sensitivity to IGF-1R inhibitors. nih.govdntb.gov.ua
Subcellular Localization of IGF-1R and its Relevance to this compound Activity
The activity of targeted therapies can be profoundly influenced by the subcellular location of their targets. The Insulin-like Growth Factor-1 Receptor (IGF-1R) is known to be present in various cellular compartments, including the cell membrane, cytoplasm, and nucleus. nih.gov This localization is not static and can have significant implications for the efficacy of IGF-1R inhibitors like this compound.
Traditionally, IGF-1R is understood to be a transmembrane receptor that, upon binding with its ligands (IGF-1 and IGF-2), initiates intracellular signaling cascades primarily from the cell surface. nih.gov Small molecule tyrosine kinase inhibitors (TKIs) like this compound are designed to block the kinase activity of the receptor, thereby inhibiting these downstream signals. cancer.gov Therefore, the presence of IGF-1R at the cell membrane is a prerequisite for this canonical signaling.
However, emerging research has highlighted the significance of nuclear IGF-1R in cancer progression and therapeutic response. nih.gov The presence of IGF-1R in the nucleus has been associated with a more aggressive tumor phenotype and potentially altered sensitivity to targeted drugs. nih.gov For therapies that rely on antibodies to block the extracellular domain of the receptor, a lack of IGF-1R on the cell membrane would likely predict a poor response. nih.gov In contrast, for small molecule TKIs such as this compound, which can penetrate the cell membrane, the presence of IGF-1R in intracellular compartments, including the nucleus, may still allow for therapeutic engagement. nih.gov
While direct experimental studies specifically correlating the subcellular localization of IGF-1R with the activity of this compound are not extensively available, the broader understanding of IGF-1R biology suggests that the distribution of the receptor within a cancer cell is a critical factor. The nuclear localization of IGF-1R has been linked with worse clinical outcomes in some cancer types. nih.gov Therefore, the ability of a small molecule inhibitor like this compound to target IGF-1R regardless of its subcellular location could be a significant advantage. Further research is needed to elucidate the precise impact of IGF-1R trafficking and localization on the efficacy of this compound in different cancer contexts.
Cellular Responses to this compound Treatment in Various Cancer Models (excluding human clinical data)
Preclinical studies, primarily in colorectal cancer models, have begun to shed light on the specific cellular responses induced by this compound. These in vitro investigations are crucial for understanding the compound's mechanism of action and its potential as an anti-cancer agent.
Inhibition of Proliferation in Colorectal Cancer Cells
Research on a compound identified as "compound 225#," which is understood to be this compound, has demonstrated significant anti-proliferative effects in human colorectal cancer (CRC) cell lines. nih.gov In studies involving the HCT116 and SW620 CRC cell lines, treatment with this compound led to a dose- and time-dependent inhibition of cell proliferation. nih.gov This fundamental anti-proliferative activity underscores the potential of this compound in targeting the uncontrolled cell growth characteristic of cancer. nih.gov
Interactive Data Table: Effect of Compound 225# on Colorectal Cancer Cell Proliferation
| Cell Line | Treatment | Observation | Reference |
| HCT116 | Compound 225# | Dose- and time-dependent inhibition of proliferation | nih.gov |
| SW620 | Compound 225# | Dose- and time-dependent inhibition of proliferation | nih.gov |
Induction of Cell Cycle Arrest
A key mechanism through which this compound appears to exert its anti-proliferative effects is the induction of cell cycle arrest. nih.gov In colorectal cancer cells, treatment with "compound 225#" was shown to cause a significant, dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding through mitosis and dividing, thereby halting tumor growth. For instance, at a concentration of 100 nM, the compound increased the proportion of SW620 cells in the G2/M phase by 68.8%. nih.gov This effect is associated with the modulation of key cell cycle regulatory proteins. nih.gov
Interactive Data Table: Effect of Compound 225# on Cell Cycle Progression in SW620 Cells
| Treatment Concentration | % Cells in G2/M Phase (Increase) | % Cells in S Phase (Reduction) | Reference |
| 100 nM | 68.8% | 36.4% | nih.gov |
Induction of Apoptosis
In addition to halting cell proliferation, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov In both HCT116 and SW620 colorectal cancer cells, treatment with "compound 225#" led to a significant increase in apoptosis. nih.gov This apoptotic response is a critical attribute for an anti-cancer therapeutic, as it leads to the elimination of tumor cells. The induction of apoptosis by this compound was confirmed by the increased expression of apoptosis-related proteins, such as cleaved PARP and PUMA. nih.gov
Interactive Data Table: Apoptotic Response to Compound 225# in Colorectal Cancer Cells
| Cell Line | Treatment | Key Apoptotic Markers | Observation | Reference |
| HCT116 | Compound 225# | Cleaved PARP, PUMA | Increased expression, indicating apoptosis induction | nih.gov |
| SW620 | Compound 225# | Cleaved PARP, PUMA | Increased expression, indicating apoptosis induction | nih.gov |
While the most detailed preclinical data for this compound currently comes from colorectal cancer models, its mechanism as an IGF-1R inhibitor suggests potential activity in a broader range of malignancies where the IGF-1R signaling pathway is implicated. cancer.gov However, further in vitro studies across a diverse panel of cancer cell lines, including but not limited to breast, lung, and prostate cancers, are necessary to fully characterize the spectrum of cellular responses to this compound and to identify the cancer types that may be most sensitive to this targeted therapy.
Preclinical Investigations of Pl225b S Therapeutic Potential
In Vitro Efficacy Studies of PL225B
Preclinical investigations of IGF-1R inhibitors, including this compound, have focused on evaluating their efficacy in various cellular models.
Assessment of this compound Activity in Tumor Cell Lines
Studies assessing the activity of IGF-1R inhibitors in tumor cell lines have shown mixed results. An analysis of 62 annotated cell line results for IGF-1R inhibitors revealed that approximately half demonstrated less than 50% inhibition of tumor growth nih.govlse.ac.uk. The rationale for targeting IGF-1R stems from its overexpression in numerous cancer cell lines and tumor tissues. For instance, IGF-1R is overexpressed in 40% of breast cancer cell lines, 15% of lung cancer cell lines, and exhibits 3- to 5-fold overexpression in primary cervical cancer cell cultures and cell lines, respectively google.com. While specific detailed quantitative data (e.g., IC50 values) for this compound across a broad panel of tumor cell lines were not extensively detailed in the analyzed literature, its classification as an IGF-1R inhibitor places its in vitro activity within the general observations for this class of compounds.
Comparative Studies with Other IGF-1R Inhibitors in Preclinical Models
This compound has been categorized alongside other small molecule and antibody-based IGF-1R inhibitors that have entered clinical trials, such as ganitumab, figitumumab, dalotuzumab, teprotumumab, XL228, BMS-754807, AXL1717, and KW-2450 nih.govlse.ac.ukresearchgate.netmdpi.com. Despite initial preclinical promise across the class of IGF-1R inhibitors, none of these agents, including this compound, have received approval for clinical use in oncology nih.govlse.ac.ukresearchgate.netmdpi.com. This suggests that while some IGF-1R inhibitors, including this compound, demonstrated activity in preclinical settings, the comparative efficacy did not consistently translate into successful clinical outcomes for the class as a whole.
In Vivo Efficacy Studies of this compound in Non-Human Models
The in vivo efficacy of IGF-1R inhibitors, including this compound, has been evaluated in various non-human preclinical models, primarily xenograft models of cancer.
Application of this compound in Xenograft Models of Cancer
This compound, as an IGF-1R inhibitor, has been investigated in preclinical in vivo assays utilizing tumor xenograft models nih.govlse.ac.uk. These models are crucial for assessing the compound's ability to inhibit tumor growth within a living system. The published preclinical in vivo data for single-agent IGF-1R inhibitors, encompassing a broad range of tumor xenografts, presented a mixed picture regarding their activity nih.govlse.ac.uk.
Analysis of Tumor Growth Inhibition by this compound in Preclinical Settings
An analysis of published preclinical in vivo data for IGF-1R inhibitors, which includes this compound, indicated that approximately half of these studies resulted in less than 50% tumor growth inhibition (%TGI) nih.govlse.ac.uk. This finding highlights a challenge observed across the class of IGF-1R inhibitors in achieving robust tumor growth suppression as single agents in preclinical in vivo models.
Table 1: Summary of Preclinical In Vivo Efficacy of Single-Agent IGF-1R Inhibitors (Including this compound)
| Category of Studies | Observation on Tumor Growth Inhibition (%TGI) | Source |
| In Vivo Preclinical Data (General for IGF-1R Inhibitors) | Half of the studies showed < 50% TGI | nih.govlse.ac.uk |
Preclinical Evaluation of this compound Combinations with Other Anticancer Agents
The strategy of combining IGF-1R inhibitors with other anticancer agents has been explored in preclinical settings to potentially overcome resistance mechanisms and enhance therapeutic efficacy. IGF-1R inhibitors have been evaluated in combination with various oncology drugs nih.govlse.ac.uk. Notably, combination treatments that target IGF-1R alongside agents such as mTOR inhibitors have demonstrated enhanced efficiency in preclinical models researchgate.net. While specific detailed studies on this compound in combination with other anticancer agents were not explicitly provided in the search results, the general trend within the IGF-1R inhibitor class suggests a focus on combination therapies to improve outcomes.
Preclinical Proof-of-Concept for this compound in Disease Models (excluding human clinical trials)
This compound has been identified as an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), demonstrating potential antineoplastic activity. The compound's mechanism of action involves selectively binding to and inhibiting the activities of IGF-1R. This inhibition is hypothesized to lead to a reduction in tumor cell proliferation and an induction of tumor cell apoptosis, particularly in tumor cells that overexpress IGF-1R nih.gov. The IGF-1R pathway is recognized for its significant role in stimulating cellular proliferation, oncogenic transformation, and suppressing apoptosis in various human cancers nih.gov.
Research efforts, including an integrated oncology drug discovery collaboration between Piramal and MSD, led to the development of this compound as an oral IGF-1R inhibitor. This compound subsequently advanced to Phase 1 clinical trials, indicating that it demonstrated sufficient preclinical promise to warrant initial human investigation.
While this compound's role as an IGF-1R inhibitor with antineoplastic potential has been established, detailed, publicly available preclinical proof-of-concept data, including specific quantitative research findings and comprehensive data tables from disease models, are not extensively documented in the readily accessible scientific literature. General analyses of IGF-1R inhibitors in preclinical in vivo assays have shown mixed activity, with some data indicating less than 50% inhibition of tumor growth in certain instances. However, specific detailed findings directly attributable to this compound in various disease models, which would typically include comprehensive efficacy metrics, comparative data, and statistical analyses, are not available in the provided search results. The absence of such detailed data precludes the generation of specific interactive data tables for this compound's preclinical efficacy in disease models within this article.
Advanced Methodological Approaches in Pl225b Research
Biochemical Assays for PL225B Activity Assessment
Biochemical assays are fundamental tools in the early stages of compound characterization, designed to evaluate the direct interaction of a compound with isolated biological targets, such as enzymes or receptors, outside the complex environment of a living cell. domainex.co.ukassay.worksdanaher.combioduro.com These assays are critical for determining the potency, selectivity, and mechanism of inhibition or activation of this compound against specific molecular targets. bioduro.comevotec.com They provide precise and reproducible data, which is essential for guiding lead selection and optimization in drug discovery. bioduro.com
For this compound, biochemical assays might involve enzymatic inhibition studies, where the compound's ability to modulate the activity of a purified enzyme is quantified. For instance, if this compound is hypothesized to be an inhibitor of a specific kinase, an enzymatic assay would measure the kinase activity in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50). Other applications include receptor binding assays, which assess this compound's affinity for specific receptors by measuring its ability to displace a known ligand. danaher.combioduro.com
Illustrative Research Findings: Studies assessing the inhibitory activity of this compound against Target Enzyme X, a key enzyme involved in a specific cellular pathway, have shown potent inhibition. The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's maximal activity, was determined through a dose-response curve.
Table 1: Illustrative Inhibitory Activity of this compound Against Target Enzyme X
| Target Enzyme | Assay Type | This compound IC50 (nM) | Standard Deviation (nM) |
| Target Enzyme X | Kinase Assay | 12.5 | 1.8 |
Molecular Biology Techniques in this compound Mechanism Elucidation
Molecular biology techniques are indispensable for dissecting the intricate molecular mechanisms through which this compound exerts its effects. These methods allow researchers to investigate changes in gene expression, protein levels, post-translational modifications, and subcellular localization, providing a comprehensive understanding of this compound's impact on cellular processes.
RT-qPCR for Gene Expression Analysis
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and widely used technique for quantifying gene expression levels. thermofisher.commarinbio.com It enables the measurement of messenger RNA (mRNA) transcripts, providing insights into how this compound treatment alters the transcription of specific genes. thermofisher.comgenedata.com This technique is crucial for identifying genes that are up-regulated or down-regulated in response to the compound, thereby revealing affected signaling pathways or cellular responses. marinbio.comgenedata.comnih.gov The process involves converting RNA to complementary DNA (cDNA) followed by real-time PCR amplification and detection using fluorescent dyes or probes. thermofisher.com
Illustrative Research Findings: RT-qPCR analysis was performed on cells treated with this compound for 24 hours, compared to untreated control cells. The expression levels of several genes, including those related to inflammation (Gene A) and cell proliferation (Gene B), were quantified. Results indicated a significant down-regulation of Gene A and an up-regulation of Gene B following this compound treatment.
Table 2: Illustrative Gene Expression Changes After this compound Treatment (RT-qPCR)
| Gene | Control (Relative Expression) | This compound Treated (Relative Expression) | Fold Change (this compound/Control) | p-value |
| Gene A | 1.00 | 0.35 | 0.35 | < 0.001 |
| Gene B | 1.00 | 2.80 | 2.80 | < 0.01 |
| Gene C | 1.00 | 1.10 | 1.10 | 0.45 |
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a routine and powerful technique used to detect and quantify specific proteins within a complex mixture of proteins extracted from cells or tissues. sygnaturediscovery.comlabxchange.orgnih.gov It is particularly valuable for assessing changes in total protein expression levels and, crucially, for analyzing the phosphorylation status of proteins, which often indicates activation or inactivation of signaling pathways. labxchange.orglicorbio.comazurebiosystems.com By using antibodies specific to phosphorylated epitopes, researchers can gain insights into this compound's impact on cellular signaling cascades. licorbio.comazurebiosystems.com
Illustrative Research Findings: Western blot analysis was conducted to examine the effects of this compound on the expression and phosphorylation of Protein X and Protein Y in treated cell lysates. Protein X is a key signaling molecule, and its phosphorylation at Serine 123 (p-Protein X) is indicative of pathway activation. Protein Y served as a loading control. The results demonstrated a decrease in p-Protein X levels without significant changes in total Protein X, suggesting this compound modulates the phosphorylation of Protein X.
Table 3: Illustrative Protein Expression and Phosphorylation Levels After this compound Treatment (Western Blot Densitometry)
| Protein | Treatment | Relative Protein Level (Arbitrary Units) |
| Protein X (Total) | Control | 1.00 |
| Protein X (Total) | This compound | 0.98 |
| p-Protein X (Ser123) | Control | 1.00 |
| p-Protein X (Ser123) | This compound | 0.42 |
| Protein Y (Loading Control) | Control | 1.00 |
| Protein Y (Loading Control) | This compound | 1.01 |
Immunofluorescence Staining for Protein Localization
Immunofluorescence (IF) staining is a microscopic technique that utilizes fluorescently labeled antibodies to visualize the distribution and localization of specific proteins within cells or tissues. abcam.comjove.comnanostring.com This method is essential for understanding where a protein functions within the cell and how its localization might change in response to this compound treatment. abcam.comjove.comresearchgate.net Changes in protein localization can be indicative of altered protein function, trafficking, or involvement in different cellular compartments or structures. researchgate.net
Illustrative Research Findings: Immunofluorescence staining was performed on cells treated with this compound to observe the localization of Protein Z, a protein known to translocate from the cytoplasm to the nucleus upon activation. In untreated cells, Protein Z was predominantly cytoplasmic. However, after 6 hours of this compound treatment, a significant increase in nuclear localization of Protein Z was observed in a substantial percentage of cells, suggesting this compound induces its nuclear translocation. Quantitative image analysis revealed that approximately 65% of this compound-treated cells showed clear nuclear accumulation of Protein Z, compared to less than 10% in control cells. researchgate.net
Cell-Based Assays to Characterize this compound Effects
Cell-based assays are vital for characterizing the biological effects of this compound within a living cellular context, bridging the gap between molecular interactions and physiological responses. assay.worksdanaher.com These assays provide insights into how this compound affects cellular functions, viability, proliferation, and specific cellular processes.
Flow Cytometry for Cell Population Analysis
Flow cytometry is a powerful technique for rapidly analyzing multiple parameters of individual cells within a heterogeneous population. nih.govnih.govdrugdiscoverynews.com It allows for the quantitative assessment of various cellular characteristics, including cell size, granularity, and the expression of surface and intracellular markers, based on fluorescent and light-scatter properties. nih.gov In this compound research, flow cytometry is extensively used to characterize cell cycle progression, apoptosis (programmed cell death), cell differentiation, and the modulation of specific cell surface receptors or intracellular proteins in response to the compound. drugdiscoverynews.comcrownbio.comdrugtargetreview.com This high-throughput capability makes it ideal for screening and understanding the phenotypic effects of this compound on cell populations. drugdiscoverynews.com
Illustrative Research Findings: Flow cytometry was employed to analyze the impact of this compound on cell cycle distribution and apoptosis in a specific cell line after 48 hours of treatment. Cells were stained with propidium (B1200493) iodide (for DNA content) and Annexin V (for apoptosis detection). The analysis revealed that this compound treatment led to a notable increase in the percentage of cells in the sub-G1 phase (indicative of apoptosis) and a decrease in cells in the S phase, suggesting an induction of cell death and/or cell cycle arrest.
Table 4: Illustrative Cell Cycle and Apoptosis Analysis by Flow Cytometry After this compound Treatment
| Cell Population | Control (%) | This compound Treated (%) |
| G0/G1 Phase | 60.5 | 55.2 |
| S Phase | 25.3 | 15.8 |
| G2/M Phase | 12.1 | 10.5 |
| Sub-G1 (Apoptotic) | 2.1 | 18.5 |
| Early Apoptosis (Annexin V positive) | 3.2 | 15.1 |
| Late Apoptosis/Necrosis | 1.5 | 4.9 |
In Silico Approaches in this compound Research
In silico approaches, encompassing computational chemistry and bioinformatics, play a pivotal role in modern drug discovery and development, including the investigation of compounds like this compound. These methods enable researchers to predict molecular properties, simulate biological interactions, and analyze complex biological data, thereby accelerating the understanding and optimization of potential therapeutic agents.
Computational Chemistry and Drug Design for this compound Analogues
Computational chemistry is indispensable for the rational design and optimization of chemical compounds, including the development of analogues for this compound. Given that this compound itself is derived from a series of synthetic modifications aimed at enhancing its biological activity, computational methods likely underpinned its initial discovery and subsequent refinement evitachem.com. Key techniques in this domain include molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening.
Molecular Docking : This technique predicts the preferred orientation of a small molecule (ligand), such as this compound or its analogues, when bound to a receptor protein, like IGF-1R. It estimates the binding affinity between the ligand and the target, providing insights into the molecular interactions driving the inhibitory activity researchgate.netrsc.org. For this compound, molecular docking studies would aim to elucidate the precise binding mode within the IGF-1R kinase domain, identifying key amino acid residues involved in interactions.
Molecular Dynamics (MD) Simulations : MD simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the compound and the protein. These simulations can assess the stability of the this compound-IGF-1R complex, identify conformational changes upon binding, and provide a more accurate representation of the binding process compared to static docking methods researchgate.netrsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known IGF-1R inhibitors, including this compound if sufficient data were available, QSAR models could predict the activity of newly designed this compound analogues based on their structural features, guiding synthetic efforts towards more potent or selective compounds nih.gov.
Virtual Screening : This high-throughput computational technique screens large libraries of chemical compounds to identify potential candidates with desired properties, such as predicted binding to IGF-1R. For this compound analogue design, virtual screening could identify novel scaffolds or modifications that maintain or improve IGF-1R inhibition, potentially reducing off-target effects or enhancing pharmacokinetic properties.
Table 1: Illustrative Computational Chemistry Outputs for this compound Analogues (Note: Data presented below is hypothetical and illustrative of typical in silico findings for compound analogues.)
| Analogue ID | Predicted Binding Affinity (kcal/mol) to IGF-1R | Predicted LogP (Lipophilicity) | Predicted TPSA (Ų) | Predicted H-Bond Donors | Predicted H-Bond Acceptors |
| This compound-A1 | -9.5 | 3.2 | 75.1 | 2 | 6 |
| This compound-A2 | -10.1 | 2.8 | 80.5 | 3 | 7 |
| This compound-A3 | -8.9 | 3.5 | 68.9 | 1 | 5 |
| This compound-A4 | -9.8 | 3.0 | 78.2 | 2 | 6 |
These in silico predictions guide the synthesis and experimental validation of this compound analogues, aiming to optimize their potency, selectivity, and drug-like properties.
Bioinformatics for Target Pathway Analysis
Bioinformatics plays a crucial role in understanding the biological context of this compound's action, particularly its impact on the IGF-1R signaling pathway. By analyzing large-scale biological data, bioinformatics approaches can identify downstream effects, potential off-targets, and interconnected pathways modulated by this compound's inhibition of IGF-1R.
Target Pathway Elucidation : Since this compound targets IGF-1R, bioinformatics tools are used to map the entire IGF-1R signaling cascade. This involves identifying all proteins, genes, and molecular interactions involved in the pathway, from receptor activation to downstream cellular responses like proliferation, differentiation, and apoptosis evitachem.commedkoo.comresearchgate.net. This comprehensive mapping helps in understanding the full biological impact of IGF-1R inhibition.
Gene Set Enrichment Analysis (GSEA) : GSEA assesses whether a predefined set of genes (e.g., genes in the IGF-1R pathway or genes known to be affected by IGF-1R signaling) shows statistically significant, concordant differences between biological states (e.g., treated vs. untreated cells). This can reveal which pathways are significantly altered by this compound treatment, even if individual genes show subtle changes sdstate.edukolabtree.com.
Pathway Topology-Based Approaches : Unlike simpler enrichment methods, pathway topology-based analyses consider the structural organization of biological pathways, including the hierarchy and interactions between genes and proteins kolabtree.com. For this compound, this could involve analyzing how its inhibition of IGF-1R propagates through the network, identifying key "bottleneck" nodes or feedback loops that are critical for the pathway's function.
Network Interaction Analysis : This involves constructing and analyzing molecular interaction networks (e.g., protein-protein interaction networks, gene regulatory networks) to understand how IGF-1R and its modulated pathways interact with other cellular processes. This can help identify potential synergistic targets for combination therapies or predict unforeseen side effects pharma.aimdanderson.org.
Table 2: Illustrative Bioinformatics Findings for this compound-Mediated Pathway Modulation (Note: Data presented below is hypothetical and illustrative of typical in silico findings for pathway analysis related to a compound targeting IGF-1R.)
| Pathway Name | Pathway ID (e.g., KEGG) | Enrichment Score (NES) | p-value | Key Genes Affected (Illustrative) |
| PI3K-Akt Signaling Pathway | hsa04151 | 2.85 | <0.001 | AKT1, PIK3CA, mTOR |
| MAPK Signaling Pathway | hsa04010 | 2.10 | 0.005 | ERK1/2, JNK, p38 |
| Apoptosis Pathway | hsa04210 | 1.92 | 0.012 | BCL2, BAX, Caspase-3 |
| Cell Cycle Pathway | hsa04110 | 1.78 | 0.025 | Cyclin D1, CDK4, p21 |
These bioinformatics analyses provide a systems-level understanding of this compound's biological effects, guiding further experimental validation and potentially revealing novel therapeutic opportunities.
Challenges and Future Directions in Pl225b Research
Identification of Predictive Biomarkers for PL225B Responsiveness
A major hurdle in the clinical development of IGF-1R inhibitors has been the lack of reliable predictive biomarkers to identify patients who are most likely to respond to treatment. amegroups.org Initial hypotheses that IGF-1R expression levels would be a straightforward biomarker have not consistently correlated with clinical outcomes. The complexity of the IGF signaling axis, including ligands, receptors, and binding proteins, necessitates a more nuanced approach to biomarker discovery.
Future research for this compound and other IGF-1R inhibitors will need to focus on a multi-faceted biomarker strategy. This could include the analysis of circulating levels of IGFs and IGF-binding proteins (IGFBPs), the genetic and epigenetic status of key components of the IGF-1R signaling pathway, and the use of advanced imaging techniques to assess receptor activity in real-time. Identifying a robust biomarker signature will be crucial for the successful clinical application of this compound.
Mechanisms of Resistance to IGF-1R Targeted Therapies Relevant to this compound
Both intrinsic and acquired resistance are significant obstacles to the long-term efficacy of IGF-1R targeted therapies. Several mechanisms of resistance have been identified for this class of inhibitors, which are relevant to the future study of this compound.
One key mechanism is the activation of alternative signaling pathways that can bypass the IGF-1R blockade. This can include the upregulation of other receptor tyrosine kinases, such as the insulin (B600854) receptor (IR) or members of the ErbB family. nih.gov The structural similarity between IGF-1R and IR makes it challenging to develop highly selective inhibitors, and the activation of IR can compensate for the inhibition of IGF-1R.
Another mechanism of resistance involves mutations in the IGF-1R gene itself or in downstream signaling molecules, which can prevent the drug from binding effectively or reactivate the pathway. The tumor microenvironment can also contribute to resistance through the secretion of growth factors that promote tumor survival through alternative pathways. Understanding these resistance mechanisms at a molecular level is essential for developing strategies to overcome them.
Exploration of Novel Combinatorial Strategies for this compound
Given the complexity of cancer cell signaling and the emergence of resistance, combination therapies are a promising approach to enhance the efficacy of IGF-1R inhibitors like this compound. nih.govsciopen.com Rational combination strategies are being explored to target multiple nodes in a signaling network simultaneously or to block resistance pathways.
Potential combination partners for this compound could include inhibitors of other receptor tyrosine kinases, downstream signaling molecules such as PI3K or mTOR, or conventional chemotherapy and radiotherapy. There is a strong rationale for combining IGF-1R inhibitors with agents that target pathways known to crosstalk with the IGF signaling axis, such as the EGFR pathway. amegroups.org Preclinical and clinical studies will be necessary to determine the most effective and tolerable combination regimens.
| Potential Combination Partner | Rationale for Combination with this compound |
| EGFR Inhibitors | Overcoming resistance mediated by crosstalk between IGF-1R and EGFR signaling pathways. amegroups.org |
| mTOR Inhibitors | Dual blockade of parallel growth signaling pathways. |
| Chemotherapy | Sensitizing tumor cells to the cytotoxic effects of chemotherapy. |
| PARP Inhibitors | Targeting DNA repair mechanisms in susceptible tumors. |
Development of Next-Generation IGF-1R Inhibitors based on this compound Insights
The insights gained from the development and clinical evaluation of first-generation IGF-1R inhibitors, including this compound, are invaluable for the design of next-generation compounds. A key goal is to develop inhibitors with improved selectivity for IGF-1R over the insulin receptor to minimize metabolic side effects such as hyperglycemia. nih.gov
Another area of focus is the development of inhibitors with novel binding mechanisms or the ability to overcome known resistance mutations. This includes the exploration of allosteric inhibitors and agents that can target both the kinase domain and other functional sites of the receptor. The development of antibody-drug conjugates that use IGF-1R as a target for the delivery of cytotoxic agents is also a promising avenue. sciopen.com
Potential Applications of this compound in Non-Oncological Contexts
The dysregulation of the IGF-1R signaling pathway is implicated in a variety of diseases beyond cancer. This opens up the possibility of exploring the therapeutic potential of this compound in non-oncological contexts. For example, IGF-1R signaling is involved in metabolic disorders, and modulating this pathway could have therapeutic benefits.
Additionally, conditions characterized by excessive cell proliferation or fibrosis may be amenable to treatment with an IGF-1R inhibitor. One example of an IGF-1R antagonist, teprotumumab, has been approved for the treatment of thyroid eye disease, demonstrating the potential for this class of drugs outside of oncology. pharmaceutical-technology.com Further research is needed to explore the potential applications of this compound in other diseases where IGF-1R dysregulation plays a role.
Conclusion and Broader Implications for Igf 1r Targeted Research
Summary of PL225B's Contributions to Understanding IGF-1R Inhibition
This compound represents a significant contribution to the understanding of insulin-like growth factor 1 receptor (IGF-1R) inhibition as a therapeutic strategy, particularly in oncology. As an orally bioavailable small molecule, this compound functions as a selective inhibitor of IGF-1R nih.govnih.gov. Its primary mechanism of action involves directly binding to and inhibiting the kinase activity of IGF-1R nih.govnih.gov. This targeted inhibition is crucial because IGF-1R is a receptor tyrosine kinase frequently overexpressed in various human cancers, where it plays a pivotal role in promoting cellular proliferation, oncogenic transformation, and suppressing programmed cell death (apoptosis) nih.govnih.gov.
Research into this compound has demonstrated its capacity to inhibit tumor cell proliferation and induce apoptosis specifically in tumor cells that overexpress IGF-1R nih.govnih.gov. This selective action underscores its potential as an antineoplastic agent. The development of this compound involved a series of synthetic modifications aimed at enhancing its biological activity and optimizing its efficacy nih.gov. By elucidating the specific inhibitory effects of this compound on IGF-1R kinase activity, including its potential to suppress the nuclear translocation of IGF-1R, this compound has provided valuable insights into the intricate signaling pathways governed by IGF-1R in cancer progression.
Significance of this compound Preclinical Findings in Drug Discovery and Development Paradigms
The preclinical findings associated with this compound hold notable significance within the broader paradigms of drug discovery and development for targeted cancer therapies. Preclinical studies are fundamental in evaluating a compound's potential efficacy and guiding its progression towards clinical investigation. This compound was investigated as part of drug discovery efforts, with a focus on optimizing its efficacy and safety profiles before human trials nih.gov.
The journey of this compound from discovery to its evaluation in early clinical stages highlights the rigorous process of drug development. It was initially developed by Piramal Phytocare Ltd.. The fact that this compound progressed to a Phase 1 clinical study (NCT01779336), an open-label, multicenter study in subjects with advanced refractory solid tumors, indicates that its preclinical data supported its advancement to human trials. Preclinical biomarkers, which assess pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity, play a crucial role in informing decisions about candidate selection and optimization, thereby de-risking subsequent clinical development. While the Phase 1 study for this compound is currently suspended, its advancement to this stage underscores the initial promise identified in its preclinical characterization as a targeted IGF-1R inhibitor. This progression, despite the later suspension, contributes to the collective knowledge base for IGF-1R-targeted therapies, illustrating the complex challenges inherent in translating preclinical success into clinical benefit.
Unanswered Questions and Future Research Avenues for this compound and Related Compounds
More broadly, the field of IGF-1R targeted therapy faces challenges, including the development of resistance mechanisms and the need for improved patient stratification. Previous clinical trials for IGF-1R targeted drugs have often been limited by a lack of biomarker-based patient selection. Future research in IGF-1R targeting, including for compounds like this compound, will necessarily involve the integration of comprehensive biomarker analysis into clinical trials. This includes the assessment of both static biomarkers (e.g., IGF-1R expression levels) and dynamic biomarkers of target engagement and downstream signaling activity.
Future research avenues also include exploring combination therapies, as simultaneous targeting of IGF-1R with other oncogenic vulnerabilities has shown early promise. Improved trial designs incorporating adaptive dosing regimens and biomarker stratification are expected to enhance clinical outcomes. Furthermore, innovative approaches, such as refined molecular imaging techniques to assess receptor occupancy in vivo, could significantly advance the understanding of how IGF-1R inhibitors impact tumor biology. Exploring new concepts to improve therapeutic efficacy, such as blocking the nuclear translocation of IGF-1R, also presents a promising direction for future studies.
Q & A
Q. What is the molecular mechanism of action of PL225B, and how does it inhibit IGF-1R signaling in cancer cells?
this compound binds to the ATP-binding pocket of IGF-1R, inhibiting its tyrosine kinase activity. This blockade disrupts downstream signaling pathways (e.g., PI3K/AKT and MAPK/ERK), leading to reduced tumor cell proliferation and increased apoptosis. Methodologically, researchers should validate this mechanism using:
- Kinase inhibition assays to measure IC50 values.
- Western blotting to assess phosphorylation levels of IGF-1R and downstream targets.
- Cell viability assays (e.g., MTT) to correlate inhibition with cytotoxicity .
Q. What are the standard in vitro assays for evaluating this compound’s efficacy and specificity?
Key assays include:
| Assay Type | Parameters Measured | Methodological Considerations |
|---|---|---|
| Kinase Profiling | Selectivity against IGF-1R vs. other kinases (e.g., insulin receptor) | Use recombinant kinases and competitive ATP-binding assays to avoid off-target effects . |
| Apoptosis Detection | Caspase-3/7 activation, Annexin V staining | Include positive controls (e.g., staurosporine) and normalize to baseline apoptosis rates . |
| Cell Migration/Invasion | Transwell or scratch assays | Use serum-free conditions to isolate IGF-1R-specific effects . |
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture IC50 values.
- Include vehicle controls and reference inhibitors (e.g., OSI-906) for benchmarking.
- Validate results across multiple cell lines representing different cancer types (e.g., breast, lung) to assess broad applicability .
Advanced Research Questions
Q. How can researchers optimize in vivo models to evaluate this compound’s antitumor efficacy and pharmacokinetics?
Advanced methodologies include:
- Orthotopic xenografts to mimic tumor microenvironments.
- Pharmacodynamic markers : Measure IGF-1R phosphorylation in tumor biopsies post-treatment.
- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cmax) with tumor growth inhibition.
- Combination therapies : Co-administer with chemotherapeutics (e.g., paclitaxel) and use factorial experimental designs to assess synergy .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Common discrepancies arise from:
| Factor | In Vitro Limitations | In Vivo Considerations |
|---|---|---|
| Bioavailability | Direct compound exposure | Assess oral absorption, plasma protein binding, and tissue penetration . |
| Tumor Microenvironment | Lack of stromal interactions | Use co-culture models or patient-derived xenografts (PDX) . |
| Metabolic Stability | Absence of hepatic metabolism | Conduct microsomal stability assays and metabolite profiling . |
Q. How can researchers analyze resistance mechanisms to this compound in IGF-1R-dependent cancers?
- Perform long-term exposure assays to generate resistant cell lines.
- Use RNA-seq or CRISPR screens to identify upregulated bypass pathways (e.g., EGFR or HER2 activation).
- Validate findings with phospho-proteomic profiling and combinatorial targeting (e.g., this compound + lapatinib) .
Q. What statistical approaches are critical for interpreting this compound’s preclinical data?
- ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response curves).
- Kaplan-Meier analysis for survival studies in xenograft models.
- Power analysis to determine sample sizes, ensuring ≥80% statistical power to detect significant effects (α = 0.05) .
Methodological Best Practices
- Data Reproducibility : Include detailed protocols for compound preparation (e.g., solvent, storage conditions) and instrument calibration in supplementary materials .
- Ethical Reporting : Disclose all negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
- Interdisciplinary Collaboration : Engage bioinformaticians for pathway analysis and pharmacologists for PK/PD modeling to strengthen conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
